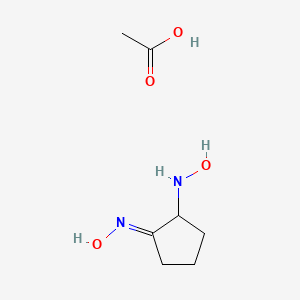![molecular formula C16H17N3O3 B5817339 N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)
N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research. It is also known as PHB-Py-NH and has been synthesized using various methods.
作用機序
The exact mechanism of action of N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It also induces the production of reactive oxygen species (ROS), which leads to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase IIα and β, which are involved in DNA replication and repair. It also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression regulation. Moreover, it has been shown to induce the production of ROS, which leads to oxidative stress and ultimately cell death.
実験室実験の利点と制限
N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has several advantages for lab experiments. It is a potent anticancer agent with a broad spectrum of activity against various cancer cell lines. It is also relatively easy to synthesize using standard laboratory techniques. However, there are some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has potential toxicity and should be handled with care.
将来の方向性
There are several future directions for the study of N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide. One direction is to explore its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to investigate its potential use in other diseases, such as neurodegenerative diseases, where oxidative stress plays a significant role. Moreover, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacological properties.
In conclusion, N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is a promising chemical compound with potent anticancer activity. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential therapeutic applications.
合成法
The synthesis of N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-pyridinecarboximidamide with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction leads to the formation of PHB-Py-NH, which can be purified using column chromatography.
科学的研究の応用
N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that PHB-Py-NH has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-14(21-12-8-4-3-5-9-12)16(20)22-19-15(17)13-10-6-7-11-18-13/h3-11,14H,2H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXIQJKGHMCPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)
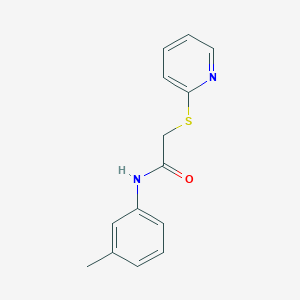
![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)
![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)
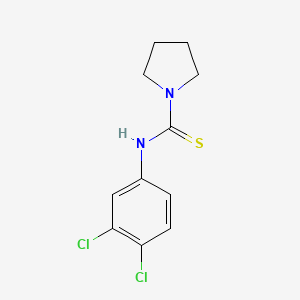

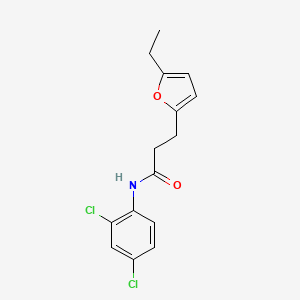
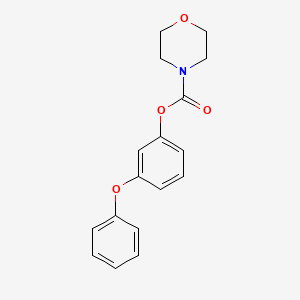
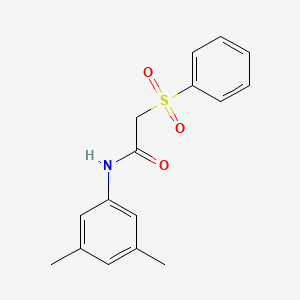
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5817325.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)
![2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5817348.png)
